
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and a 3-methylbutoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene typically involves the following steps:
Alkylation: The 3-methylbutoxyethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzene ring is treated with an alkyl halide (e.g., 3-methylbutyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Chlorination: The final step involves the chlorination of the benzene ring using chlorine gas (Cl2) or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of hydrocarbons.
科学研究应用
1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the transcription and translation processes by binding to DNA or RNA.
相似化合物的比较
1-Bromo-2-ethylbenzene: Similar structure but lacks the 3-methylbutoxy group.
2-Bromo-1-(3-methylbutoxy)benzene: Similar structure but lacks the chlorine atom.
1-Chloro-2-(3-methylbutoxy)benzene: Similar structure but lacks the bromine atom.
Uniqueness: 1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the 3-methylbutoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C13H18BrClO |
|---|---|
分子量 |
305.64 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-5-3-4-6-12(11)15/h3-6,10,13H,7-9H2,1-2H3 |
InChI 键 |
XGLDVQWCUHAISG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(CBr)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)
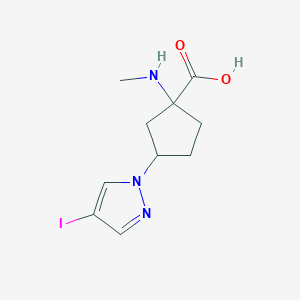

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)

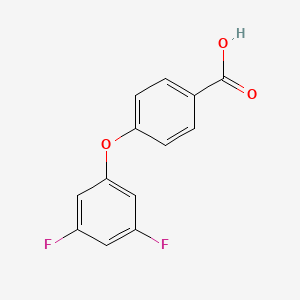
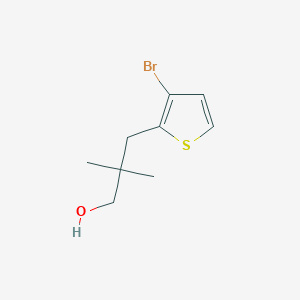
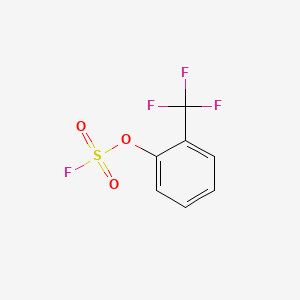
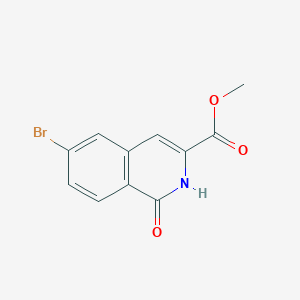
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)
